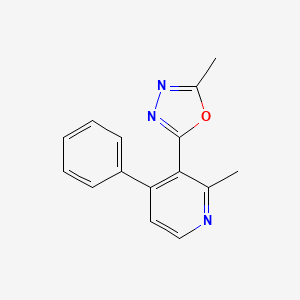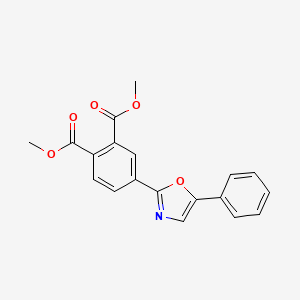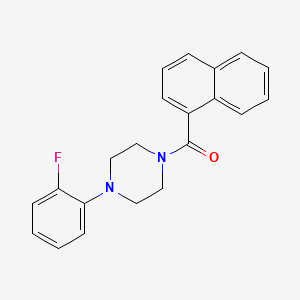
4-(2-ethylbenzoyl)-1-(2-methoxyphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 4-(2-ethylbenzoyl)-1-(2-methoxyphenyl)-2-piperazinone, involves multiple steps, including cyclocondensation reactions, amidation, and modifications of the piperazine ring. For instance, the synthesis of closely related piperazine derivatives has been reported through reactions involving ester ethoxycarbonylhydrazones with primary amines, indicating a versatile approach for generating a wide range of piperazine-based compounds (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring and various substituents that significantly influence their chemical behavior and interactions. For example, crystal structure studies of similar compounds reveal that the piperazine ring can adopt a chair conformation, and the overall molecular geometry is influenced by the nature of the substituents and their interactions with the piperazine nucleus (Faizi et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, acylation, and alkylation, which can be utilized to introduce different functional groups into the molecule. The reactivity of the piperazine nitrogen atoms makes these compounds versatile intermediates in organic synthesis. The specific chemical properties of this compound would depend on the nature of the substituents and the electronic effects they impart on the piperazine ring.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and other chemical processes. These properties are influenced by the molecular structure and the nature of substituents. Studies on similar compounds have elucidated their crystal structures and provided insights into their supramolecular assembly, which is vital for understanding their physical behavior (Chinthal et al., 2021).
科学的研究の応用
Synthesis and Antimicrobial Activities
- Some novel derivatives of 1,2,4-Triazole, including those involving the 4-methoxyphenyl piperazine structure, have been synthesized and found to possess good to moderate antimicrobial activities against various microorganisms. This suggests potential uses of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Crystal Structure and Supramolecular Assembly
- Research into closely related 1-halobenzoyl-4-(2-methoxyphenyl)piperazines has revealed that these compounds can form different dimensions of hydrogen-bonded assemblies based on their molecular structure. This indicates potential applications in materials science and crystallography (Chinthal et al., 2021).
Antimicrobial Activity of Pyridine Derivatives
- Studies have demonstrated that certain pyridine derivatives, which include 4-methoxyphenylpiperazine components, show varying degrees of antimicrobial activity. These compounds could be valuable in the development of new antibacterial and antifungal treatments (Patel et al., 2011).
Conformational Analyses for Anti-Cancer Properties
- Detailed studies on benzimidazole derivatives with 4-methoxyphenyl and piperazine components have been conducted to understand their anti-cancer properties. The findings from these studies could contribute to the development of new cancer therapies (Karayel, 2021).
Potential in CNS Agent Development
- Compounds with the structure of 4-alkyl-1-(o-methoxyphenyl)piperazine, including those with benzotriazole, have shown potential as central nervous system agents, specifically as antagonists for 5-HT1A and 5-HT2 receptors. This indicates possible applications in developing treatments for neurological disorders (Mokrosz et al., 1994).
特性
IUPAC Name |
4-(2-ethylbenzoyl)-1-(2-methoxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-15-8-4-5-9-16(15)20(24)21-12-13-22(19(23)14-21)17-10-6-7-11-18(17)25-2/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISRCPZFLZRYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)
![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)
![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)


acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)
![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)